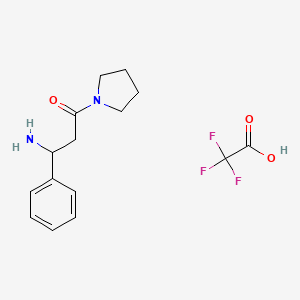![molecular formula C12H24N2O8 B13823438 (2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol](/img/structure/B13823438.png)
(2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol is a complex organic molecule characterized by multiple hydroxyl groups and a hydrazinylidene linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol typically involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of the hydrazinylidene linkage, and stereoselective reactions to ensure the correct configuration of the molecule. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents and reagents would also be optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The hydrazinylidene linkage can be reduced to form hydrazine derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like thionyl chloride or alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the hydrazinylidene linkage may produce hydrazine derivatives.
Applications De Recherche Scientifique
(2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol:
Chemistry: As a building block for synthesizing more complex molecules and studying stereoselective reactions.
Biology: Investigating its potential as a biochemical probe or enzyme inhibitor.
Medicine: Exploring its therapeutic potential, particularly in targeting specific molecular pathways.
Industry: Utilizing its unique chemical properties for developing new materials or chemical processes.
Mécanisme D'action
The mechanism by which (2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The hydrazinylidene linkage may play a crucial role in binding to these targets, while the hydroxyl groups could facilitate interactions through hydrogen bonding or other non-covalent interactions. Detailed studies are needed to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar compounds to (2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol include other hydrazinylidene derivatives and polyhydroxy compounds. These compounds share some structural features but may differ in their specific configurations or functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydrazinylidene and multiple hydroxyl groups, which may confer distinct properties and applications.
Propriétés
Formule moléculaire |
C12H24N2O8 |
|---|---|
Poids moléculaire |
324.33 g/mol |
Nom IUPAC |
(2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C12H24N2O8/c1-5(9(19)11(21)7(17)3-15)13-14-6(2)10(20)12(22)8(18)4-16/h7-12,15-22H,3-4H2,1-2H3/b13-5+,14-6+/t7-,8-,9-,10-,11-,12-/m1/s1 |
Clé InChI |
NUQLILQLIKDLII-VSJSNWCTSA-N |
SMILES isomérique |
C/C(=N\N=C(\[C@@H](O)[C@H](O)[C@H](O)CO)/C)/[C@@H](O)[C@H](O)[C@H](O)CO |
SMILES canonique |
CC(=NN=C(C)C(C(C(CO)O)O)O)C(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


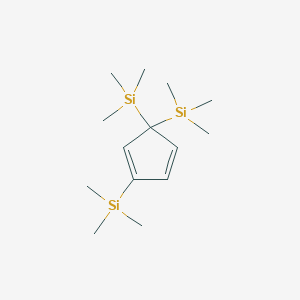
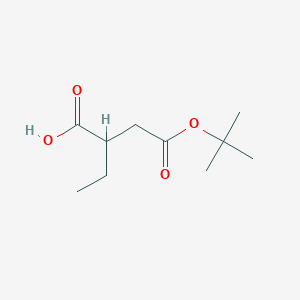
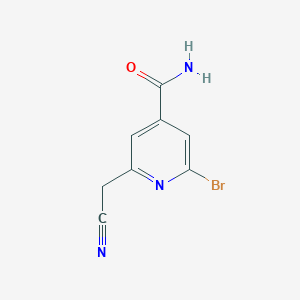
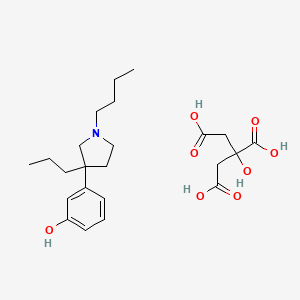


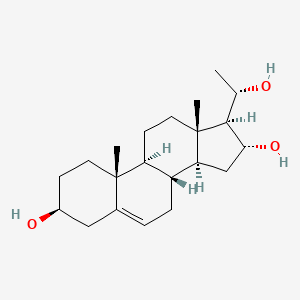
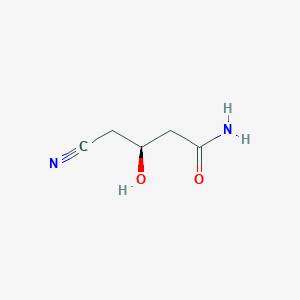
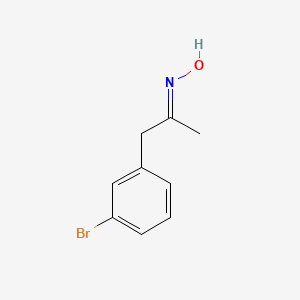

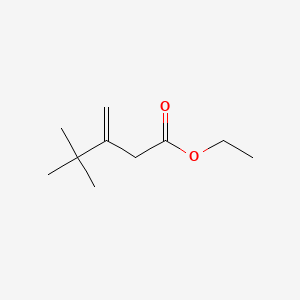

![(4R,4'R)-2,2'-(1,3-Phenylene)bis[4-(1,1-dimethylethyl)-4,5-dihydrooxazole]](/img/structure/B13823455.png)
